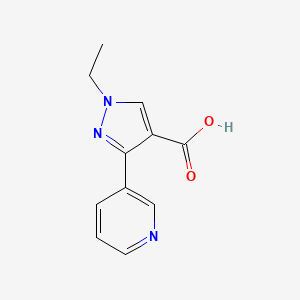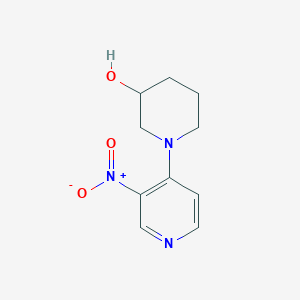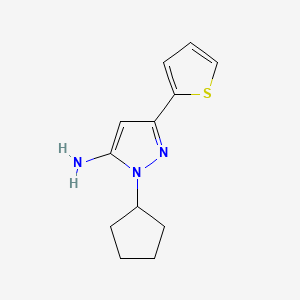
2,2-ジメチル-3-(ピロリジン-1-イル)プロパン-1-アミン
説明
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
2,2-ジメチル-3-(ピロリジン-1-イル)プロパン-1-アミン: は、タンパク質の大規模研究であるプロテオミクスで使用されます。 タンパク質とその修飾の同定と定量における試薬として使用され、タンパク質の構造と機能の関係を理解する上で重要な役割を果たします .
医薬品合成
この化合物は、医薬品の合成における中間体として役立ちます。 そのユニークな構造は、新規治療薬の開発、特に中枢神経系作用を持つ薬物の開発に役立ちます .
抗うつ薬研究
薬理学的研究では、この化合物の誘導体は、うつ病の治療に有効であることが示されています。 たとえば、PF-04455242 などの化合物は、動物モデルで抗うつ様効果を示しており、2,2-ジメチル-3-(ピロリジン-1-イル)プロパン-1-アミン は新規抗うつ薬の合成における前駆体となる可能性があることを示唆しています .
ストレス応答調節
関連する化合物は、ストレスの行動的影響を軽減する能力について研究されてきました。 これには、ストレス障害に関する研究と、脳内のストレス応答を調節する可能性のある化合物の開発が含まれます .
依存症治療
2,2-ジメチル-3-(ピロリジン-1-イル)プロパン-1-アミン の誘導体は、依存症の治療に使用できる可能性があることを示唆する証拠があります。 研究では、消去されたコカインを求める行動の再燃を治療する治療上の可能性が示されており、薬物乱用障害の治療法の開発にとって重要です .
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は、化学レベルで生物学的プロセスとシステムを研究するために使用されます。 酵素、受容体、その他のタンパク質の機能を調査するために使用でき、新しい生物学的経路の発見に役立ちます .
材料科学
この化合物の構造は、材料科学、特に特定の特性を持つ新規材料の製造に使用できる有機化合物の合成に役立ちます .
分析化学
分析化学では、2,2-ジメチル-3-(ピロリジン-1-イル)プロパン-1-アミン は、標準または参照化合物として使用できます。 機器の較正と分析方法のバリデーションに役立ち、正確で信頼性の高い結果を保証します .
作用機序
Target of Action
Compounds with a pyrrolidine ring are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that this compound may interact with multiple biochemical pathways .
生化学分析
Biochemical Properties
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine may modulate signaling pathways mediated by these receptors.
Cellular Effects
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the elevation of spiradoline-induced plasma prolactin levels in rats . This indicates that 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can impact hormonal regulation and stress responses in cells.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a kappa opioid receptor antagonist, blocking the effects of KOR agonists . This antagonistic action can lead to alterations in pain perception, mood regulation, and stress responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine can lead to sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing stress-induced behaviors in mice . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and duration of action.
Transport and Distribution
Within cells and tissues, 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity and function. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
特性
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,7-10)8-11-5-3-4-6-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETCAGQZWBVYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285321 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681247-27-8 | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681247-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,β-Dimethyl-1-pyrrolidinepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)

![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)


![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)






